molecular formula C14H19NO2 B14694677 Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- CAS No. 33388-72-6

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl-

Katalognummer: B14694677
CAS-Nummer: 33388-72-6
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: POSUBRMCTKRTPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- is a chemical compound known for its unique bicyclic structure. This compound is derived from norbornene, a bicyclic hydrocarbon, and features a pentyl group attached to the nitrogen atom of the imide. Its structure and reactivity make it a valuable intermediate in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- typically involves the reaction of norbornene derivatives with pentylamine. One common method is the reaction of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with pentylamine under controlled conditions to form the desired imide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- on an industrial scale .

Wirkmechanismus

The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- involves its interaction with various molecular targets. The imide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The bicyclic structure also contributes to its unique reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific hydrophobic interactions or steric effects are desired .

Eigenschaften

CAS-Nummer

33388-72-6

Molekularformel

C14H19NO2

Molekulargewicht

233.31 g/mol

IUPAC-Name

4-pentyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C14H19NO2/c1-2-3-4-7-15-13(16)11-9-5-6-10(8-9)12(11)14(15)17/h5-6,9-12H,2-4,7-8H2,1H3

InChI-Schlüssel

POSUBRMCTKRTPV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1C(=O)C2C3CC(C2C1=O)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.